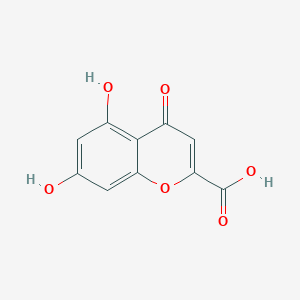

5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid

Description

Properties

IUPAC Name |

5,7-dihydroxy-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O6/c11-4-1-5(12)9-6(13)3-8(10(14)15)16-7(9)2-4/h1-3,11-12H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXKTBKFPFARKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C=C(O2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation and Cyclization Approaches

The core chromene scaffold, including 5,7-dihydroxy-4-oxo-4H-chromene-2-carboxylic acid, is commonly synthesized via condensation reactions involving resorcinol derivatives and aldehydes or malononitrile derivatives, followed by cyclization.

One-pot synthesis using substituted resorcinols and 2-benzylidene malononitriles: This method employs calcium hydroxide as a base catalyst in methanol at room temperature, yielding high product output with excellent purity. The reaction proceeds through Michael and Knoevenagel condensation steps, followed by ring closure to form the chromene structure.

Multi-component condensation: A three-component reaction of resorcinol, aromatic aldehydes, and malononitrile under reflux in ethanol with diethylamine as a catalyst is effective for synthesizing 4H-chromene derivatives. This method is versatile and adaptable to various substitutions on the aromatic ring.

Base-catalyzed condensation with organo-base catalysts: Use of 2-aminopyridine or amino-functionalized silica gel as catalysts in aqueous or organic solvents has been shown to enhance reaction rates and yields while maintaining green chemistry principles. These catalysts facilitate the condensation and cyclization steps efficiently, producing the chromene core in good yields (87–96%).

Green and Catalytic Synthetic Routes

The trend toward environmentally benign and sustainable synthesis has led to the development of several green catalytic methods:

Nitrophenylboronic acid catalysis: This green catalyst promotes multi-component condensation of phenols, malononitrile, and aromatic aldehydes in ethanol under mild conditions, yielding 2-amino-4H-chromenes with excellent yields and minimal byproducts.

Baker’s yeast catalysis: A biocatalytic approach using baker’s yeast at room temperature and natural pH enables the synthesis of substituted 2-amino-4H-chromenes with good yields, highlighting the potential for sustainable synthesis without harsh chemicals.

Ultrasonic-assisted synthesis: Potassium titanium oxalate dihydrate as a catalyst under ultrasonic irradiation (40 kHz, 40°C) accelerates the reaction and improves yields compared to conventional heating methods, reducing reaction time to approximately 15 minutes.

Metal-organic frameworks (MOF-5) catalysis: This catalyst facilitates one-pot multicomponent reactions involving aromatic aldehydes, malononitrile, and 2-naphthol to efficiently produce chromene derivatives in short reaction times with excellent yields.

Microwave-Assisted and Chemical Modification Techniques

Microwave-assisted synthesis has been applied to chromene derivatives to enhance reaction efficiency:

Microwave heating for acetylated intermediates: Zhou et al. developed a method involving microwave heating to synthesize acetylated chromene intermediates, which can be further deprotected and modified chemically to yield hydroxylated chromene acids. This method achieves high yields (up to 98%) and purity, with controlled reaction times and temperatures.

Sequential alkylation and methylation: Chemical modifications such as benzylation and methylation of hydroxyl groups on the chromene ring have been performed using benzyl chloride and dimethyl sulfate in acetone with potassium carbonate and sodium hydrogen carbonate bases. These steps are carried out at controlled temperatures (40–50°C) over extended periods (up to 72 hours) with purification by flash column chromatography.

Palladium-Catalyzed Cross-Coupling and Advanced Synthetic Routes

Advanced synthetic methods include palladium-catalyzed cross-coupling reactions to introduce various substituents on the chromene scaffold:

Suzuki-Miyaura cross-coupling: This palladium-catalyzed reaction allows for the formation of 2H/4H-chromene derivatives with retinoid hybrids and other functional groups. The reaction is typically conducted in tetrahydrofuran (THF) at low temperatures (−78°C to 25°C) followed by solvent exchange to dimethylformamide (DMF) for further processing.

Witting-Horner-Emmons reactions: These are used in combination with cross-coupling to build complex chromene derivatives with precise substitution patterns, enhancing biological activity potential.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The choice of catalyst and reaction conditions significantly affects yield, purity, and environmental impact. Green catalysts such as nitrophenylboronic acid and biocatalysts like baker’s yeast offer sustainable alternatives to traditional bases and metal catalysts.

Microwave and ultrasonic methods reduce reaction times and energy consumption, improving process efficiency for scale-up applications.

Palladium-catalyzed cross-coupling expands the chemical space of chromene derivatives, enabling the synthesis of biologically active analogs with potential anticancer properties.

Purification typically involves flash column chromatography, and reaction monitoring is essential to optimize conditions for maximum yield and minimal byproducts.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at its hydroxyl and carboxyl groups, particularly under basic or catalytic conditions:

Table 1: Substitution Reactions and Conditions

Key findings:

-

Selective benzylation occurs at phenolic hydroxyl groups under mild alkaline conditions .

-

Methylation with dimethyl sulfate requires phase-transfer catalysts for efficient O-methylation .

Cyclization and Ring Formation

The chromene backbone participates in cyclization reactions to form fused heterocycles:

Table 2: Cyclization Strategies

Mechanistic insights:

-

Rhodium(III)-catalyzed cyclization proceeds via migratory insertion and β-hydride elimination .

-

Calcium hydroxide promotes one-pot cyclocondensation at room temperature .

Glycosylation and Conjugation

The carboxylic acid group enables conjugation with sugars, enhancing bioavailability:

Key data:

-

Glucuronidation occurs regioselectively at the C-3 hydroxyl group .

-

The product (PubChem CID 45782983) shows improved solubility for pharmacological studies .

Oxidation and Redox Behavior

The compound’s α,β-unsaturated ketone system undergoes oxidation:

Table 3: Oxidation Pathways

| Oxidizing Agent | Conditions | Outcome | Source |

|---|---|---|---|

| O₂ (air) | Alkaline aqueous solution | Degradation to phloroglucinol derivatives | |

| H₂O₂/Fe²⁺ | Fenton-like conditions | Radical-mediated ring cleavage |

Notable observations:

Scientific Research Applications

5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits various biological activities, including antioxidant and antimicrobial properties.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of chromene derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Solubility and Pharmacokinetics

- The dihydroxy-carboxylic acid derivative’s high polarity limits blood-brain barrier penetration but enhances renal excretion.

- Methoxy and alkyl substitutions improve lipid solubility, favoring oral bioavailability and tissue distribution .

Key Research Findings

- Antioxidant Capacity: The 5,7-dihydroxy substitution pattern is critical for free radical scavenging, as seen in flavonoids like quercetin .

- Thermal Stability : High melting points (e.g., 264–266°C for 5,7-dimethyl-4-oxo analog) correlate with crystalline purity and stability .

- Structure-Activity Relationships (SAR) :

- Hydroxyl groups at positions 5 and 7 enhance hydrogen-bonding interactions with biological targets.

- Carboxylic acid at position 2 improves solubility and enables derivatization into amides or esters for targeted delivery .

Biological Activity

5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid, also known as chromone-2-carboxylic acid, has garnered attention in recent years for its diverse biological activities. This compound is a derivative of chromone, a class of compounds known for their pharmacological properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid has the molecular formula and features a chromene backbone with hydroxyl and carboxylic acid functional groups. This structure contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid can be attributed to several mechanisms:

-

Cholinesterase Inhibition :

- The compound exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating AD. Studies have shown that derivatives of this compound have IC50 values for AChE inhibition as low as 0.07 µM, indicating potent activity .

-

Antioxidant Activity :

- Antioxidant properties are crucial for protecting neuronal cells from oxidative stress, a significant contributor to neurodegeneration. The compound has demonstrated moderate to good antioxidant activity in various assays, including the ORAC-FL method. For instance, certain derivatives showed ORAC-FL values ranging from 2.10 to 2.30 Trolox equivalents .

-

Anti-Aggregation Properties :

- The compound has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which form plaques in the brains of AD patients. The inhibition percentage for self-induced Aβ1-42 aggregation reached up to 59.2% for some derivatives, suggesting that structural modifications at the 7-position significantly enhance this activity .

Table 1: Biological Activities of 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic Acid Derivatives

| Compound Derivative | AChE IC50 (µM) | Aβ Aggregation Inhibition (%) | Antioxidant Activity (ORAC-FL) |

|---|---|---|---|

| Compound 49 | 0.07 | 59.2 | 2.20 |

| Compound 40 | Not reported | 58.2 | 2.10 |

| Compound 33 | Not reported | 51.0 | 2.30 |

Case Study: Neuroprotective Effects

In a study involving K562 cells (a model for chronic myeloid leukemia), the compound showed no intrinsic toxicity at concentrations up to 3 µM while enhancing the uptake of pirarubicin (an anthracycline chemotherapy drug). This suggests potential applications in enhancing drug delivery in resistant cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid?

Methodological Answer: A common approach involves hydrolysis of methoxy-protected precursors under basic conditions. For example, 5,7-dimethoxy derivatives can be treated with 10% NaHCO₃ at 80°C for 3 hours, followed by acidification with HCl to yield the target compound (95% yield). Purification via ethyl acetate extraction and drying over Na₂SO₄ is recommended . Alternative routes using phosphorus pentachloride for acyl chloride intermediates may also be explored for further functionalization .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions and tautomeric forms. For instance, aromatic protons in similar chromene derivatives exhibit distinct splitting patterns (e.g., δ 6.86 ppm for CH-CO groups) .

- HPLC : Reverse-phase chromatography with UV detection ensures purity, particularly for detecting byproducts from incomplete deprotection or oxidation.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. How should storage conditions be optimized to maintain compound stability?

Methodological Answer: Store the compound in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of phenolic -OH groups. Avoid aqueous solutions at neutral or alkaline pH, as decarboxylation or hydroxyl group degradation may occur .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

Methodological Answer: Combine multiple techniques:

- X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., keto-enol equilibria). For example, potassium sulfonato derivatives crystallize in specific space groups, confirming coordination geometry .

- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to distinguish overlapping signals in crowded aromatic regions .

Q. What experimental strategies address low yields in large-scale synthesis?

Methodological Answer:

Q. How can computational methods predict reactivity and biological activity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For chromene derivatives, the C-2 carboxyl group often acts as a hydrogen bond donor in enzyme binding .

- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or NADPH oxidase using software like AutoDock Vina, guided by similar compounds' bioactivity data .

Q. What mechanisms underlie the compound’s coordination chemistry with metal ions?

Methodological Answer: Study chelation using:

- Potentiometric Titrations : Determine stability constants with ions like K⁺ or Fe³⁺. The sulfonato group in related compounds forms stable coordination polymers, as shown by X-ray data .

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., shifts at 300–400 nm upon complexation).

Q. How can degradation pathways be systematically investigated?

Methodological Answer:

Q. What strategies validate the compound’s tautomeric forms in solution?

Methodological Answer:

Q. How can bioactivity studies be designed to minimize false positives in antioxidant assays?

Methodological Answer:

- Multi-Assay Cross-Validation : Combine DPPH radical scavenging, ORAC, and FRAP assays. For example, high antioxidant activity in one assay but moderate in others may indicate assay-specific interference (e.g., metal chelation in FRAP) .

- LC-MS Metabolite Profiling : Identify degradation products during assays that might artificially inflate activity metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.